molecular formula C15H29ClN6O5 B564844 (2R,4R)-Ethyl 1-(2-amino-5-(3-nitroguanidino)pentanoyl)-4-methylpiperidine-2-carboxylate hydrochloride CAS No. 74874-08-1

(2R,4R)-Ethyl 1-(2-amino-5-(3-nitroguanidino)pentanoyl)-4-methylpiperidine-2-carboxylate hydrochloride

Cat. No. B564844
CAS RN: 74874-08-1
M. Wt: 408.884
InChI Key: KYMBEZAOVMYAGM-ZZCQIGCDSA-N
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Description

“(2R,4R)-Ethyl 1-(2-amino-5-(3-nitroguanidino)pentanoyl)-4-methylpiperidine-2-carboxylate hydrochloride” is a chemical compound with the CAS Number: 74874-08-1. Its molecular weight is 408.89 .

Physical and Chemical Properties This compound is a solid at room temperature. It should be stored in a dry and cool environment .

Scientific Research Applications

  • Synthesis Optimization : The synthesis of ethyl(2R,4R)-4-methylpiperidine-2-carboxylate was optimized from (S)-1-phenylethanamine and ethyl 2-oxoacetate, improving the overall yield significantly, which is crucial for reducing production costs in industrial applications (Can, 2012).

  • Structural Insights through Spectroscopy and X-ray Techniques : A study reported the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes. These complexes, while not the same as the target compound, provide valuable insights into the structural intricacies of similar organic molecules. The complexes were characterized using NMR, IR spectroscopy, and elemental analyses, with crystal structures revealing polymeric chains and specific coordination modes. These structural insights are invaluable for understanding the molecular architecture and potential reactivity of similar compounds (Basu Baul et al., 2009).

  • Tandem Processes in Synthesis : The compound underwent intriguing chemical transformations, such as tandem ring opening and oximation, leading to the formation of complex molecules. These processes, confirmed by NMR and X-ray techniques, highlight the compound's reactivity and potential as an intermediate in the synthesis of more complex molecules (Saravanan et al., 2007).

  • Synthetic Transformations and Biological Applications : Transformations involving the compound have been studied, indicating its versatility and potential in synthesizing novel molecules with biological activity. For instance, its reactions with guanidine furnish complex compounds, which upon oxidative dehydrogenation, yield molecules tested against tumor cell lines, showcasing the compound's significance in medicinal chemistry (Klimova et al., 2012).

Safety And Hazards

The compound is classified as dangerous with hazard statements H228, H302+H312+H332, H315, H319. Precautionary measures include avoiding contact with skin and eyes .

properties

IUPAC Name

ethyl (2R,4R)-1-[2-amino-5-[[amino(nitramido)methylidene]amino]pentanoyl]-4-methylpiperidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N6O5.ClH/c1-3-26-14(23)12-9-10(2)6-8-20(12)13(22)11(16)5-4-7-18-15(17)19-21(24)25;/h10-12H,3-9,16H2,1-2H3,(H3,17,18,19);1H/t10-,11?,12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMBEZAOVMYAGM-ZZCQIGCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCN1C(=O)C(CCCN=C(N)N[N+](=O)[O-])N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H](CCN1C(=O)C(CCCN=C(N)N[N+](=O)[O-])N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29ClN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4R)-Ethyl 1-(2-amino-5-(3-nitroguanidino)pentanoyl)-4-methylpiperidine-2-carboxylate hydrochloride

CAS RN

74874-08-1
Record name 74874-08-1
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